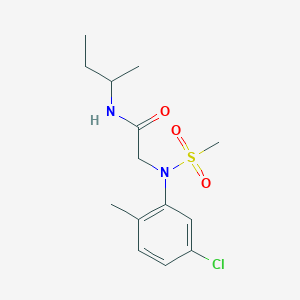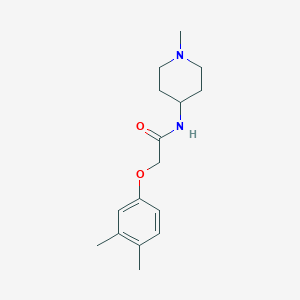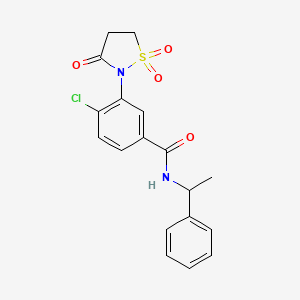
N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a nitrogen oxide (NO) independent soluble guanylate cyclase (sGC) activator. It is a promising drug candidate for the treatment of various cardiovascular and pulmonary diseases.
Mécanisme D'action
BAY 41-2272 activates sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells and vasodilation, which reduces vascular resistance and improves blood flow. BAY 41-2272 acts independently of N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is the most common activator of sGC.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects. It increases cGMP levels, activates protein kinase G (PKG), and inhibits rho kinase (ROCK). It also reduces oxidative stress and inflammation. These effects contribute to the drug's vasodilatory and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 41-2272 has several advantages for lab experiments. It is a potent and selective sGC activator, which makes it a valuable tool for studying the N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide-sGC-cGMP pathway. It also has a long half-life, which allows for sustained activation of sGC. However, BAY 41-2272 has some limitations. It is not suitable for in vivo studies because it is poorly soluble and has low bioavailability. It also has potential off-target effects, which may complicate data interpretation.
Orientations Futures
There are several future directions for the research and development of BAY 41-2272. One direction is to improve its solubility and bioavailability to make it suitable for in vivo studies. Another direction is to investigate its potential therapeutic effects in other diseases, such as diabetes and cancer. Finally, further studies are needed to elucidate its mechanism of action and potential off-target effects.
Méthodes De Synthèse
BAY 41-2272 can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with sec-butylamine to obtain N~1~-(sec-butyl)-4-chloro-3-nitrobenzamide. This intermediate is then reduced with borane-methyl sulfide complex to obtain N~1~-(sec-butyl)-4-chloro-3-aminobenzamide. Finally, this compound is reacted with 5-chloro-2-methylphenyl isocyanate and methylsulfonyl chloride to obtain BAY 41-2272.
Applications De Recherche Scientifique
BAY 41-2272 has been extensively studied for its potential therapeutic effects in various cardiovascular and pulmonary diseases. It has been shown to improve pulmonary hypertension, reduce vascular resistance, and increase cardiac output. It also has potential applications in the treatment of erectile dysfunction, sickle cell disease, and stroke.
Propriétés
IUPAC Name |
N-butan-2-yl-2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-5-11(3)16-14(18)9-17(21(4,19)20)13-8-12(15)7-6-10(13)2/h6-8,11H,5,9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKMLCVYBHCCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=C(C=CC(=C1)Cl)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5065164.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065166.png)
![N-(3-isoxazolylmethyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5065171.png)
![N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5065178.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5065184.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5065192.png)

![3,4-dichloro-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5065204.png)
![1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol](/img/structure/B5065208.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065219.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5065231.png)
![ethyl 1-[(benzylamino)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5065234.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5065273.png)